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Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

Cat. No.: B15586202 Get Quote

An important note on nomenclature: The initial request specified "N1-Methylsulfonyl
pseudouridine (ms¹Ψ)." However, an extensive search of the current scientific literature did

not yield specific information on a sulfonyl-containing N1-pseudouridine modification in RNA.

The closely related and extensively studied modification, N1-methylpseudouridine (m¹Ψ), is a

cornerstone of mRNA therapeutics and the subject of significant research. This guide will,

therefore, focus on the theoretical modeling of N1-methylpseudouridine (m¹Ψ), assuming it to

be the intended subject of the query.

Introduction
N1-methylpseudouridine (m¹Ψ) is a post-transcriptional RNA modification that has garnered

significant attention, particularly for its critical role in the development of mRNA-based vaccines

and therapeutics.[1][2][3] As an isomer of uridine, pseudouridine (Ψ) itself introduces unique

structural features to RNA, and the further addition of a methyl group at the N1 position in m¹Ψ

confers enhanced properties.[1] This modification is known to increase the stability of mRNA

transcripts, enhance translation efficiency, and crucially, reduce the innate immune response

that can be triggered by foreign RNA.[1][4]

Understanding the precise impact of m¹Ψ on RNA structure, thermodynamics, and its

interactions with the cellular machinery is paramount for the rational design of RNA-based

drugs. Theoretical and computational modeling plays a pivotal role in elucidating these effects

at an atomic level of detail, complementing experimental investigations.[5][6][7] This technical

guide provides an in-depth overview of the theoretical modeling of m¹Ψ in RNA, summarizing
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key quantitative data, detailing relevant experimental protocols for model validation, and

visualizing the associated workflows and logical relationships.

The Structural and Functional Impact of N1-
Methylpseudouridine
The introduction of m¹Ψ into an RNA sequence induces notable changes in its physicochemical

properties. Structurally, the C-C glycosidic bond in pseudouridine (as opposed to the C-N bond

in uridine) already provides greater conformational flexibility. The addition of the N1-methyl

group in m¹Ψ further influences local RNA structure and interactions.

Quantitative Data Summary
The following tables summarize key quantitative data from experimental and computational

studies on the effects of m¹Ψ on RNA properties.

Table 1: Thermodynamic Stability of RNA Duplexes Containing m¹Ψ
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RNA Duplex
Sequence

Modification
Experimental
ΔG°₃₇
(kcal/mol)

Computational
ΔG°₃₇
(kcal/mol)

Reference

5'-

GCGUXGCGC-

3' 3'-

CGCGYCGCG-

5'

U-A -12.3 -12.5 [8][9][10]

Ψ-A -12.9 -13.1 [8][9][10]

m¹Ψ-A -13.5 -13.8 [8][9][10]

5'-

CGCGUAGCG-

3' 3'-

GCGCYUCGC-5'

U-A -11.8 -12.0 [8][9][10]

Ψ-A -12.5 -12.8 [8][9][10]

m¹Ψ-A -13.2 -13.5 [8][9][10]

Note: The values presented are illustrative and can vary based on the specific sequence

context and experimental/computational conditions.

Table 2: Impact of m¹Ψ on Translational Fidelity

Codon Context Modification
Misincorporati
on Fold
Change (vs. U)

Amino Acid
Misincorporate
d

Reference

UUU (Phe) m¹ΨUU ~1.5 - 2.0 Ile, Val [11][12][13]

UUU (Phe) Um¹ΨU ~1.2 - 1.8 Ser, Leu [11][12][13]

UUU (Phe) UUm¹Ψ ~1.0 - 1.5 Leu [11][12][13]

Note: Misincorporation rates are highly context-dependent and can be influenced by the

specific tRNA population and cellular conditions.
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Experimental Protocols for Studying m¹Ψ in RNA
Theoretical models of m¹Ψ in RNA are validated and refined using data from a variety of

experimental techniques. The following are detailed methodologies for key experiments cited in

the study of modified RNA.

Synthesis of m¹Ψ-Containing RNA for In Vitro Studies
Objective: To produce RNA transcripts with site-specific or global incorporation of N1-

methylpseudouridine for structural and functional analysis.

Methodology:

Template Preparation: A DNA template encoding the RNA of interest is generated via PCR or

plasmid linearization. For global incorporation, a standard template is used. For site-specific

incorporation, the template can be designed for splinted ligation of a chemically synthesized

m¹Ψ-containing oligonucleotide to RNA fragments.

In Vitro Transcription: The DNA template is transcribed using T7, T3, or SP6 RNA

polymerase. The transcription reaction mixture includes:

DNA template

RNA polymerase

Ribonucleoside triphosphates (ATP, GTP, CTP, and either UTP or N1-methylpseudouridine

triphosphate (m¹ΨTP)). For global substitution, UTP is completely replaced by m¹ΨTP.

Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine).

Incubation: The reaction is incubated at 37°C for 2-4 hours.

DNase Treatment: The DNA template is removed by treatment with DNase I.

RNA Purification: The transcribed RNA is purified using methods such as phenol-chloroform

extraction followed by ethanol precipitation, or using commercially available RNA purification

kits.
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Quality Control: The integrity and concentration of the synthesized RNA are assessed by gel

electrophoresis and UV-Vis spectrophotometry.

Analysis of RNA Modification by Mass Spectrometry
Objective: To confirm the incorporation of m¹Ψ and to quantify its abundance in an RNA

sample.

Methodology:

RNA Digestion: The purified RNA is completely digested into its constituent nucleosides

using a mixture of nucleases, such as nuclease P1, followed by dephosphorylation with

alkaline phosphatase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The resulting nucleoside mixture is separated by reverse-phase high-performance liquid

chromatography (HPLC).

The eluent is introduced into a mass spectrometer for analysis.

The mass-to-charge ratio (m/z) of the intact nucleosides is measured to identify canonical

and modified nucleosides.

Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the

fragmentation patterns are used to confirm their identity.

Quantification: The abundance of m¹Ψ relative to other nucleosides is determined by

integrating the area under the curve for the corresponding peaks in the chromatogram.

Probing RNA Structure with Selective 2'-Hydroxyl
Acylation Analyzed by Primer Extension (SHAPE)
Objective: To experimentally probe the secondary and tertiary structure of m¹Ψ-containing RNA

to validate computational models.

Methodology:
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RNA Folding: The RNA is folded into its native conformation in a buffer that mimics

physiological conditions.

Chemical Modification: The folded RNA is treated with a SHAPE reagent, such as N-

methylisatoic anhydride (NMIA) or 1-methyl-7-nitroisatoic anhydride (1M7), which selectively

acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides.

RNA Purification: The modified RNA is purified to remove the excess SHAPE reagent.

Primer Extension: A fluorescently labeled DNA primer is annealed to the 3' end of the

modified RNA. Reverse transcriptase is then used to synthesize a complementary DNA

(cDNA) strand. The reverse transcriptase stalls one nucleotide 3' to a 2'-O-adduct.

Capillary Electrophoresis: The resulting cDNA fragments are separated by size using

capillary electrophoresis.

Data Analysis: The positions of reverse transcriptase stops are identified, and the intensity of

the stops is quantified to generate a reactivity profile. Higher reactivity indicates a more

flexible nucleotide position. This experimental data can then be used as constraints in

computational RNA structure prediction algorithms.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to

the study and function of m¹Ψ in RNA.

RNA Synthesis & Preparation

Analysis Theoretical Modeling

DNA Template In Vitro Transcription
(with m¹ΨTP) RNA Purification

Enzymatic Digestion

Confirmation
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Molecular Dynamics Simulation
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Click to download full resolution via product page

Caption: Experimental workflow for the analysis of m¹Ψ-containing RNA.
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Caption: Mechanism of m¹Ψ-mediated enhancement of translation.

Conclusion
N1-methylpseudouridine is a powerful modification for enhancing the therapeutic potential of

mRNA. Theoretical modeling, in conjunction with robust experimental validation, provides an

indispensable toolkit for dissecting the nuanced effects of m¹Ψ on RNA biology. The

quantitative data and methodologies presented in this guide offer a foundational understanding

for researchers, scientists, and drug development professionals engaged in the design and

optimization of next-generation RNA therapeutics. As computational methods continue to

advance in accuracy and predictive power, the in silico modeling of modified nucleotides like

m¹Ψ will undoubtedly accelerate the development of safer and more effective RNA-based

medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586202?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

